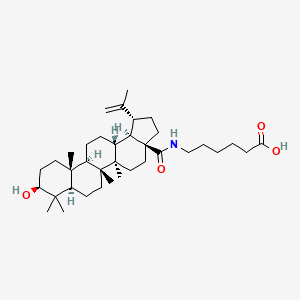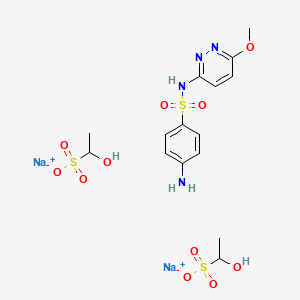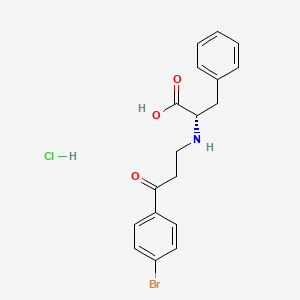
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is a synthetic compound derived from L-phenylalanine. This compound is characterized by the presence of a bromophenyl group and an oxopropyl group attached to the amino acid phenylalanine. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride typically involves multiple steps. One common method starts with the bromination of phenylalanine to introduce the bromophenyl group. This is followed by the addition of an oxopropyl group through a series of reactions involving various reagents and catalysts. The final step involves the conversion of the compound to its hydrochloride salt form to improve its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving protein synthesis and enzyme activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: The parent compound, which lacks the bromophenyl and oxopropyl groups.
N-(4-Bromophenyl)-L-phenylalanine: A similar compound with only the bromophenyl group attached.
N-(3-Oxopropyl)-L-phenylalanine: A compound with only the oxopropyl group attached.
Uniqueness
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is unique due to the presence of both the bromophenyl and oxopropyl groups. These groups confer specific chemical and biological properties that are not present in the similar compounds listed above. The combination of these functional groups allows for unique interactions with molecular targets, making this compound valuable in various research applications.
Eigenschaften
CAS-Nummer |
85975-16-2 |
|---|---|
Molekularformel |
C18H19BrClNO3 |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C18H18BrNO3.ClH/c19-15-8-6-14(7-9-15)17(21)10-11-20-16(18(22)23)12-13-4-2-1-3-5-13;/h1-9,16,20H,10-12H2,(H,22,23);1H/t16-;/m0./s1 |
InChI-Schlüssel |
LLMJZTQGLYXIOY-NTISSMGPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


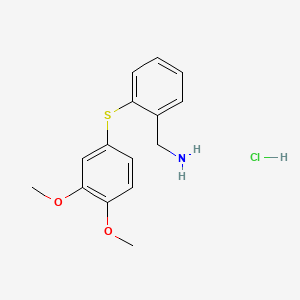
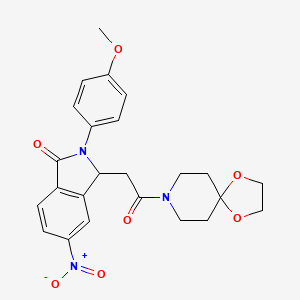
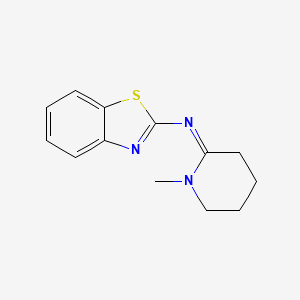
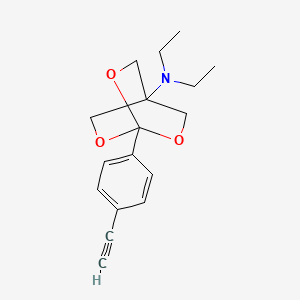

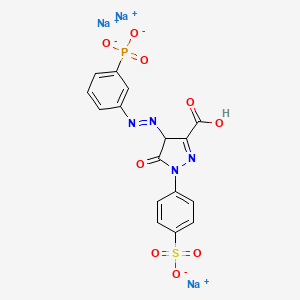
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)



